

Essential Safety and Operational Guide for Handling Pyr10

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Compound of Interest

Compound Name: Pyr10

Cat. No.: B610348

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This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of **Pyr10** (CAS No. 1315323-00-2). It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this selective TRPC3 inhibitor in a laboratory setting.

Chemical Identifier:

- Name: **Pyr10**
- Synonyms: N-[4-[3,5-bis(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methylbenzenesulfonamide
- Molecular Formula: $C_{18}H_{13}F_6N_3O_2S$
- Molecular Weight: 449.37 g/mol

Hazard Summary

Pyr10 is classified with the following hazards:

- Acute Oral Toxicity (Category 4): Harmful if swallowed.[\[1\]](#)
- Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[\[1\]](#)
- Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[\[1\]](#)

Due to its classification, it is imperative to handle **Pyr10** with caution, utilizing appropriate personal protective equipment and adhering to strict handling and disposal procedures to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling **Pyr10** to prevent skin and eye contact, inhalation, and ingestion. All handling of **Pyr10**, including weighing and solution preparation, should be conducted in a certified chemical fume hood.

Body Part	Recommended Protection	Specifications
Eyes/Face	Safety glasses with side shields or chemical splash goggles. A face shield is required for splash hazards.	Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] Safety glasses or goggles must always be worn beneath a face shield.
Skin	Chemical-resistant gloves and a lab coat. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.	Nitrile gloves are the minimum requirement for incidental contact.[3] For direct handling, double gloving is recommended, with a nitrile glove as the inner layer and a more robust chemical-resistant outer glove (e.g., neoprene).[4] A flame-resistant lab coat should be worn.[4]
Respiratory	Use in a well-ventilated area, preferably a chemical fume hood.	If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with a particle filter is recommended.[2]

Operational Plan: Handling and Storage

Storage:

- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
- Keep the container tightly sealed.[4]
- For long-term storage as a powder, store at -20°C.[5]
- Stock solutions in DMSO can be stored at -80°C for up to 6 months.[5]

Handling:

- Preparation: Ensure the chemical fume hood is operational. Assemble all necessary PPE. Have a chemical spill kit readily accessible.
- Weighing and Dispensing: Conduct all weighing and dispensing of solid **Pyr10** within a chemical fume hood to avoid inhalation of dust.
- Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
- Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan

All waste containing **Pyr10** must be treated as hazardous waste.

- Solid Waste: Collect any disposable materials that have come into contact with **Pyr10** (e.g., gloves, weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Collect all liquid waste containing **Pyr10** in a separate, sealed, and clearly labeled hazardous waste container.
- Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "**Pyr10**".

- Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[4]

Experimental Protocol: Calcium Influx Assay in HEK293 Cells

This protocol describes a method to assess the inhibitory effect of **Pyr10** on TRPC3-mediated calcium influx in HEK293 cells overexpressing TRPC3 channels.

Materials:

- HEK293 cells stably expressing human TRPC3
- Cell culture medium (e.g., DMEM with 10% FBS)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Cal-520 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
- **Pyr10** stock solution (e.g., 10 mM in DMSO)
- TRPC3 agonist (e.g., Carbachol or OAG)
- Ionomycin (positive control)
- EGTA (negative control)
- Fluorescence plate reader or microscope capable of ratiometric calcium imaging

Methodology:

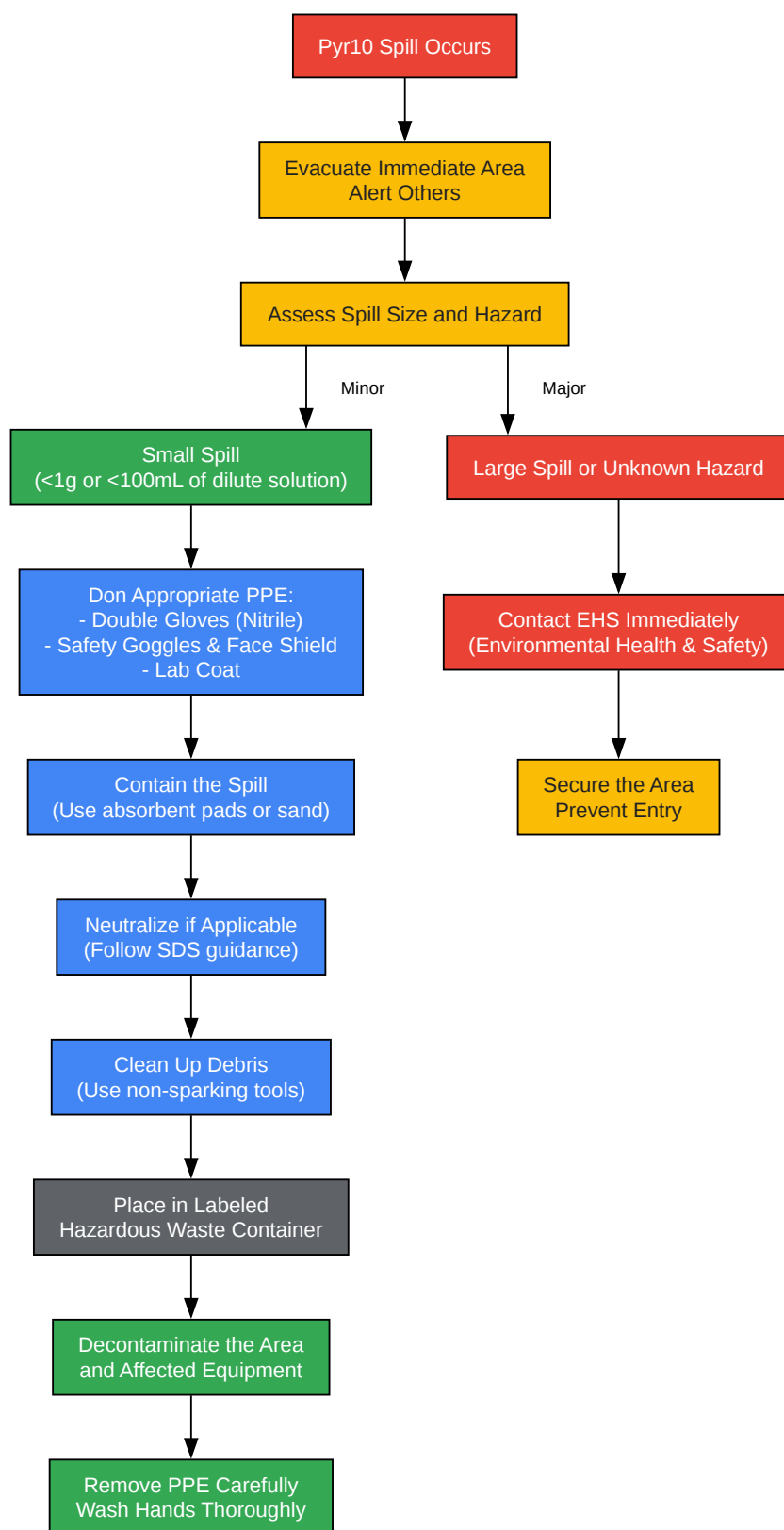
- Cell Culture:
 - Culture HEK293-TRPC3 cells in appropriate flasks until they reach 80-90% confluency.

- Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
- Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 μ M Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.
 - Aspirate the culture medium from the cells and wash once with HBSS.
 - Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
 - After incubation, wash the cells twice with HBSS to remove excess dye.
 - Add fresh HBSS to each well and allow the cells to rest for 30 minutes at room temperature to allow for complete de-esterification of the dye.
- Compound Incubation:
 - Prepare serial dilutions of **Pyr10** in HBSS from the stock solution to achieve the desired final concentrations.
 - Add the **Pyr10** dilutions to the respective wells and incubate for 10-20 minutes. Include wells with vehicle (DMSO) as a control.
- Measurement of Calcium Influx:
 - Place the plate in the fluorescence reader.
 - Establish a baseline fluorescence reading for approximately 1-2 minutes.
 - Add the TRPC3 agonist (e.g., carbachol) to all wells simultaneously using an automated dispenser to induce calcium influx.
 - Record the change in fluorescence intensity over time for at least 5-10 minutes. For Fura-2, this involves measuring emission at 510 nm while alternating excitation between 340 nm and 380 nm.

- Data Analysis:
 - The ratio of fluorescence intensities (e.g., 340/380 for Fura-2) is calculated to represent the intracellular calcium concentration.
 - The peak fluorescence ratio after agonist addition is determined for each concentration of **Pyr10**.
 - The percentage inhibition of the agonist-induced calcium influx by **Pyr10** is calculated relative to the vehicle control.
 - Plot the percentage inhibition against the logarithm of the **Pyr10** concentration and fit the data to a dose-response curve to determine the IC_{50} value.

Visualizations

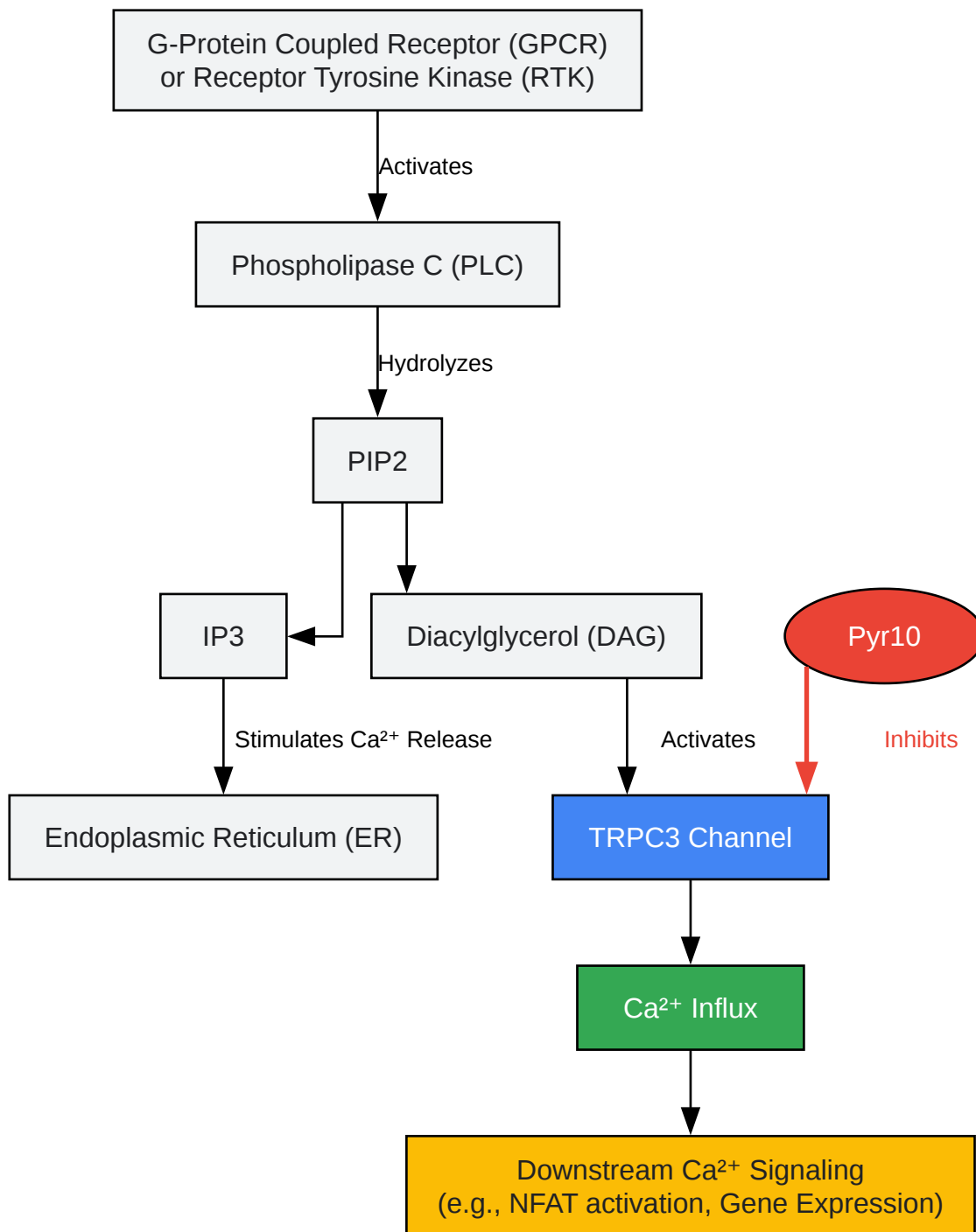
Pyr10 Spill Response Workflow



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Caption: Workflow for responding to a **Pyr10** chemical spill.

Pyr10 Signaling Pathway Inhibition



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Caption: Inhibition of the TRPC3 signaling pathway by **Pyr10**.

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